molecular formula C13H17NO4 B3034213 (2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1448706-36-2

(2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3034213
CAS No.: 1448706-36-2
M. Wt: 251.28
InChI Key: WDEQGLDWZMIMJM-NEPJUHHUSA-N
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Description

(2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with hydroxyl and hydroxymethyl groups, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

(2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has numerous applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

N-Cbz-trans-4-hydroxy-D-prolinol, also known as benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, primarily targets Proline Utilization A (PutA) proteins . These proteins are bifunctional proline catabolic enzymes that catalyze the 4-electron oxidation of L-proline to L-glutamate .

Mode of Action

The compound interacts with its targets, the PutA proteins, by participating in the oxidation process. It is involved in the spatially-separated proline dehydrogenase and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH, a.k.a. ALDH4A1) active sites .

Biochemical Pathways

N-Cbz-trans-4-hydroxy-D-prolinol is involved in the trans-4-hydroxyproline synthesis pathway . This pathway is crucial for the production of trans-4-hydroxyproline, a promising intermediate in the synthesis of antibiotic drugs . The compound contributes to the increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

Result of Action

The action of N-Cbz-trans-4-hydroxy-D-prolinol results in the efficient production of trans-4-hydroxyproline . This compound is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals . Additionally, it possesses antitumor, immunosuppressive, anti-HIV, and anti-inflammatory properties .

Action Environment

The action, efficacy, and stability of N-Cbz-trans-4-hydroxy-D-prolinol can be influenced by various environmental factors. For instance, the fermentation process of trans-4-hydroxyproline was optimized using a continuous feeding method . The rate of sugar supplementation controlled the dissolved oxygen concentrations during fermentation, and Fe 2+ was continuously fed to supplement the reduced iron for hydroxylation . These modifications ensured an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of trans-4-hydroxyproline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a protected aldehyde, followed by deprotection and further functionalization to introduce the hydroxyl and hydroxymethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEQGLDWZMIMJM-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-CBz-4-hydroxy-L-proline (38.1 mmol) in 250 ml THF was added borane-methyl sulfide (78 mmol) dropwise at room temperature. After the evolution of H2 had ceased, the solution was heated to reflux with mechanical stirring. After 1 hour a white precipitate had formed. Methanol was carefully added, and the resulting solution refluxed for a further 15 minutes. The solution was cooled to room temperature, the solvents evaporated under reduced pressure, and the residual gum coevaporated with 2×100 ml MeOH. The product was obtained as a viscous oil in quantitative yield and identified by NMR.
Quantity
38.1 mmol
Type
reactant
Reaction Step One
Quantity
78 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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(2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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(2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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